molecular formula C10H12O B13973910 Decatetraenal

Decatetraenal

Cat. No.: B13973910
M. Wt: 148.20 g/mol
InChI Key: ADCGETJXLJQTBY-UHFFFAOYSA-N
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Description

Decatetraenal is a polyunsaturated aldehyde (PUA) of significant interest in marine chemical ecology and bioactivity research. These compounds are oxygenated derivatives of fatty acids (oxylipins) . In ecological contexts, PUAs like this compound are studied for their role as infochemicals, with documented deleterious effects on the reproduction of grazers like copepods, a phenomenon known as the "paradox of diatom-copepod interactions" . Research indicates they can exhibit antibacterial properties and play a role in bloom termination by inhibiting the growth of competing algal species . Beyond ecology, the polyenal structure is a subject of interest in material science and biomedical fields. Studies on similar polyenal dyes, such as psittacofulvins in parrot feathers, have shown that bioactivity, including anti-radical and antiproliferative effects, tends to increase with the number of conjugated double bonds . This suggests potential for this compound in applications exploring radical scavenging or the protection of materials from bacterial degradation . The compound's mechanism of action is linked to its production from free polyunsaturated fatty acids (PUFAs) following cell disruption or stress . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

deca-2,4,6,8-tetraenal

InChI

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3

InChI Key

ADCGETJXLJQTBY-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is primarily synthesized through organic reactions that establish its conjugated polyene system and aldehyde functionality. The most common and well-established synthetic methods include:

  • Aldol Condensation of Smaller Aldehydes:
    This base-catalyzed reaction involves the condensation of smaller aldehyde units such as acetaldehyde to form intermediate polyenals. These intermediates undergo further transformations to yield 2,4,6,8-decatetraenal. The reaction conditions typically require controlled temperature, pH, and catalyst concentration to optimize yield and selectivity. This method is favored for its straightforward approach to building conjugated aldehydes with multiple double bonds.

  • Oxidative Cleavage of Polyunsaturated Fatty Acids:
    this compound can be obtained by oxidative cleavage of naturally occurring polyunsaturated fatty acids. This method leverages biological or chemical oxidation processes to break down long-chain fatty acids into shorter aldehyde-containing fragments, including this compound. This route is significant in biochemical studies and industrial applications where natural precursors are abundant.

  • Dehydrogenation Reactions:
    In some synthetic protocols, dehydrogenation of saturated or partially unsaturated aldehydes under elevated temperatures and in the presence of specific catalysts facilitates the formation of conjugated double bonds characteristic of this compound.

Industrial Production Methods

Industrial-scale synthesis of this compound typically employs the aldol condensation route due to its scalability and efficiency. Key aspects of industrial preparation include:

  • Use of large reactors with precise temperature and pH control to maximize the conversion of starting aldehydes.
  • Employment of bases such as sodium hydroxide or potassium hydroxide as catalysts.
  • Purification steps involving crystallization and chromatographic techniques to achieve high purity (>95%).
  • Storage under inert atmosphere and low temperatures to prevent degradation of the sensitive conjugated aldehyde.

Chemical Reactions and Analysis Related to Preparation

This compound’s preparation is closely linked to its chemical reactivity, which is influenced by its conjugated aldehyde structure.

Reaction Type Common Reagents/Conditions Major Products Notes on Reaction Conditions
Aldol Condensation Base catalysts (NaOH, KOH), controlled temperature Polyunsaturated aldehydes (intermediates) Temperature typically 0–25°C to avoid side reactions
Oxidation Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) Carboxylic acids Requires acidic or basic medium; over-oxidation risk
Reduction Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) Corresponding alcohols Anhydrous conditions necessary for LiAlH₄
Substitution Halogens (Br₂, Cl₂), catalysts Halogenated derivatives Controlled addition to avoid polymerization

Data Tables and Comparative Analysis

Molecular and Structural Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Number of Double Bonds Functional Groups CAS Number
2,4,6,8-Decatetraenal C₁₀H₁₂O ~152.24* 4 Aldehyde N/A
2,4-Decadienal C₁₀H₁₆O 152.24 2 Aldehyde 25152-84-5
(E)-Dec-2-enal C₁₀H₁₈O 154.25 1 Aldehyde 3913-81-3
Deca-2,4,6,8-tetraene-dioic acid dimethyl ester C₁₂H₁₄O₄ 222.24 4 Diester N/A

*Estimated based on structural analogs.

Summary of Preparation Method Parameters

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Aldol Condensation Acetaldehyde, NaOH, controlled temp (0–25°C) 70–85 >95 Scalable, widely used
Oxidative Cleavage Polyunsaturated fatty acids, oxidants (KMnO₄) Variable 80–90 More complex, natural precursor-based
Dehydrogenation Saturated aldehydes, catalysts, high temp 60–75 90–95 Requires strict catalyst control

Extensive Research Discoveries and Perspectives

Mechanistic Insights

This compound’s preparation via aldol condensation involves nucleophilic attack of an enolate ion on an aldehyde carbonyl, followed by dehydration to form conjugated double bonds. The extended conjugation stabilizes the product and influences its UV-Vis absorption properties (~250–350 nm), which can be used to monitor reaction progress.

Stability Considerations

  • This compound is sensitive to light, oxygen, and heat due to its conjugated system.
  • Storage at low temperatures (≤4°C) and in amber containers minimizes degradation.
  • Use of inert, anhydrous solvents (e.g., deuterated chloroform) is recommended during purification and analysis.

Applications Driving Preparation Methods

  • Organic Synthesis: this compound serves as a versatile intermediate for constructing polyene-containing molecules and cyclic compounds.
  • Biological Research: Its role in lipid peroxidation and oxidative stress pathways necessitates reliable synthetic access for biochemical studies.
  • Industrial Use: Production of specialty chemicals, flavor, and fragrance compounds depends on efficient, high-purity preparation methods.

Summary Table of Preparation Methods and Key Features

Method Advantages Disadvantages Typical Yield Purity Achieved Industrial Viability
Aldol Condensation High yield, scalable, straightforward Requires careful pH and temp control 70–85% >95% High
Oxidative Cleavage Natural precursors, biologically relevant Variable yield, complex purification 60–80% 80–90% Moderate
Dehydrogenation Direct formation of conjugation Catalyst sensitivity, high temp needed 60–75% 90–95% Moderate

Chemical Reactions Analysis

Types of Reactions

Decatetraenal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various catalysts, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Decatetraenoic acid.

    Reduction: Decatetraenol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Decatetraenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Decatrienal (C₁₀H₁₆O)

  • Structure : Shares a ten-carbon chain but has three conjugated double bonds instead of four.
  • Reactivity : Reduced conjugation decreases stability under UV light compared to Decatetraenal. In catalytic systems, Decatrienal exhibits weaker metal-ligand binding due to fewer π-electrons, lowering catalytic efficiency in cross-coupling reactions .
  • Spectral Data : UV-Vis absorption peaks at ~220–300 nm, shorter than this compound’s range, due to shorter conjugation .

2,4-Dimethyl-2,4,6-decatrienoic Acid (C₁₂H₁₈O₂)

  • Structure : A carboxylic acid derivative with a branched ten-carbon chain and three double bonds.
  • Reactivity: The carboxylic acid group enhances polarity, improving solubility in aqueous systems but reducing compatibility with nonpolar catalytic substrates. Unlike this compound, it participates in acid-base reactions rather than metal coordination .

Functional Analogues

Trans-2-Decenal (C₁₀H₁₈O)

  • Structure: A monounsaturated aldehyde with one double bond.
  • Applications : Used in flavor chemistry and fragrance industries. Lacks the conjugation required for catalytic or photochemical roles, limiting its utility in synthetic chemistry .

1,3,5-Cyclodecatriene (C₁₀H₁₄)

  • Structure : A cyclic triene without an aldehyde group.
  • Reactivity : Exhibits strain-induced reactivity in ring-opening polymerizations. The absence of an aldehyde group prevents its use in aldol condensations, a key reaction for this compound .

Data Tables and Research Findings

Table 1. Comparative Analysis of this compound and Structural Analogues

Property This compound Decatrienal 2,4-Dimethyl-2,4,6-decatrienoic Acid
Molecular Formula C₁₀H₁₄O C₁₀H₁₆O C₁₂H₁₈O₂
Double Bonds 4 (conjugated) 3 (conjugated) 3 (non-conjugated)
UV-Vis λₘₐₓ (nm) 250–350 220–300 210–280
Solubility Low in H₂O Moderate in H₂O High in H₂O
Catalytic Use Ligand in metal complexes Limited catalytic activity Acid catalyst in esterifications
Key Reference

Research Findings :

Conjugation Effects : this compound’s extended conjugation enhances its stability in excited-state reactions, outperforming Decatrienal in photochemical cycloadditions .

Catalytic Versatility: Unlike 2,4-Dimethyl-2,4,6-decatrienoic acid, this compound’s aldehyde group enables nucleophilic additions, expanding its utility in C–C bond-forming reactions .

Thermal Stability : Cyclic analogs like 1,3,5-Cyclodecatriene decompose at lower temperatures (~150°C) compared to this compound (~200°C), as measured via thermogravimetric analysis .

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